

An In-depth Technical Guide to the Chemical Structure of Lactimidomycin

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Compound of Interest

Compound Name: *Lactimidomycin*

Cat. No.: *B10823037*

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Introduction

Lactimidomycin is a naturally occurring glutarimide macrolide antibiotic produced by the bacterium *Streptomyces amphibiosporus*.^{[1][2]} It has garnered significant interest within the scientific community due to its potent and selective biological activities, including antifungal, antiviral, and anticancer properties.^{[1][2]} At the core of its mechanism of action is the inhibition of eukaryotic protein synthesis, specifically targeting the elongation phase of translation.^{[3][4]} This technical guide provides a comprehensive overview of the chemical structure of **Lactimidomycin**, detailing its key features, the experimental methodologies used for its structural elucidation and synthesis, and its mechanism of action.

Chemical Structure and Properties

Lactimidomycin is characterized by a unique 12-membered macrolactone ring fused to a glutarimide side chain.^[2] Its complex stereochemistry and unsaturated functionalities contribute to its potent biological activity.

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₂₆ H ₃₅ NO ₆	--INVALID-LINK--
Molecular Weight	457.56 g/mol	--INVALID-LINK--
IUPAC Name	4-[(E,2R,5S)-2-hydroxy-5-methyl-7-[(2R,3S,4Z,6E,10E)-3-methyl-12-oxo-1-oxacyclododeca-4,6,10-trien-2-yl]-4-oxooct-6-enyl]piperidine-2,6-dione	--INVALID-LINK--
CAS Number	134869-15-1	--INVALID-LINK--

Spectroscopic Data

While the original publication by Sugawara et al. detailed the use of NMR for structure elucidation, a publicly available, comprehensive table of its ¹H and ¹³C NMR data is not readily available. However, the structural assignment was confirmed through extensive 2D NMR techniques and ultimately by X-ray crystallography.

Experimental Protocols for Structural Elucidation and Synthesis

The definitive three-dimensional structure of **Lactimidomycin** was determined through a combination of spectroscopic methods and, most conclusively, by X-ray crystallography of its complex with the 80S ribosome.[5] The total synthesis of this complex molecule has been a significant challenge and has been accomplished through various elegant strategies.

X-ray Crystallography

The crystal structure of *Saccharomyces cerevisiae* 80S ribosome in complex with **Lactimidomycin** (PDB ID: 4U4R) provided unambiguous determination of its absolute stereochemistry and conformation when bound to its biological target.[5]

Methodology:

- Crystallization: Co-crystals of the 80S ribosome and **Lactimidomycin** were grown.
- Data Collection: X-ray diffraction data were collected from the crystals using a synchrotron radiation source.
- Structure Solution and Refinement: The structure was solved by molecular replacement using a previously determined ribosome structure. The model was then refined to fit the experimental diffraction data, and the **Lactimidomycin** molecule was built into the resulting electron density map.

Total Synthesis

Several total syntheses of **Lactimidomycin** have been reported, each employing unique strategies to construct the challenging 12-membered macrolactone and assemble the glutarimide side chain. Key strategies include ring-closing metathesis and asymmetric aldol reactions.

Representative Synthetic Approach (Fürstner and Micoine, 2010):

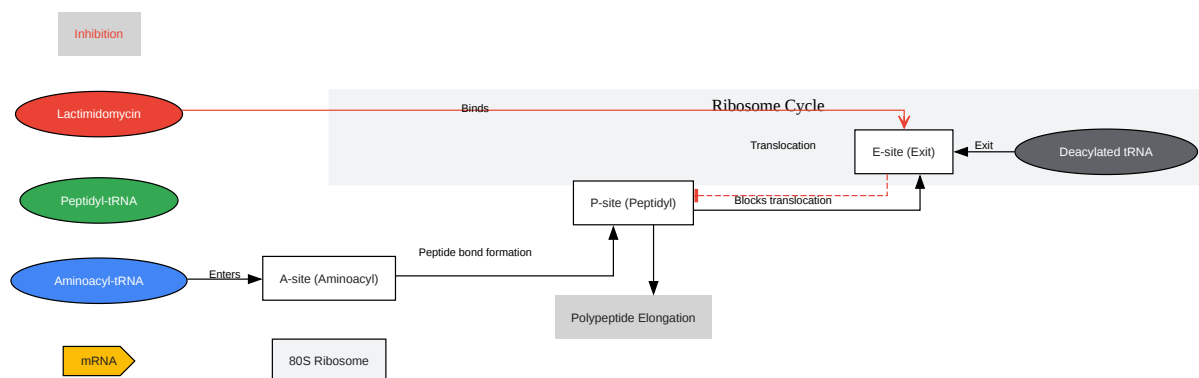
A concise and convergent total synthesis was achieved, highlighting a ring-closing alkyne metathesis (RCAM) to form the 12-membered ring.

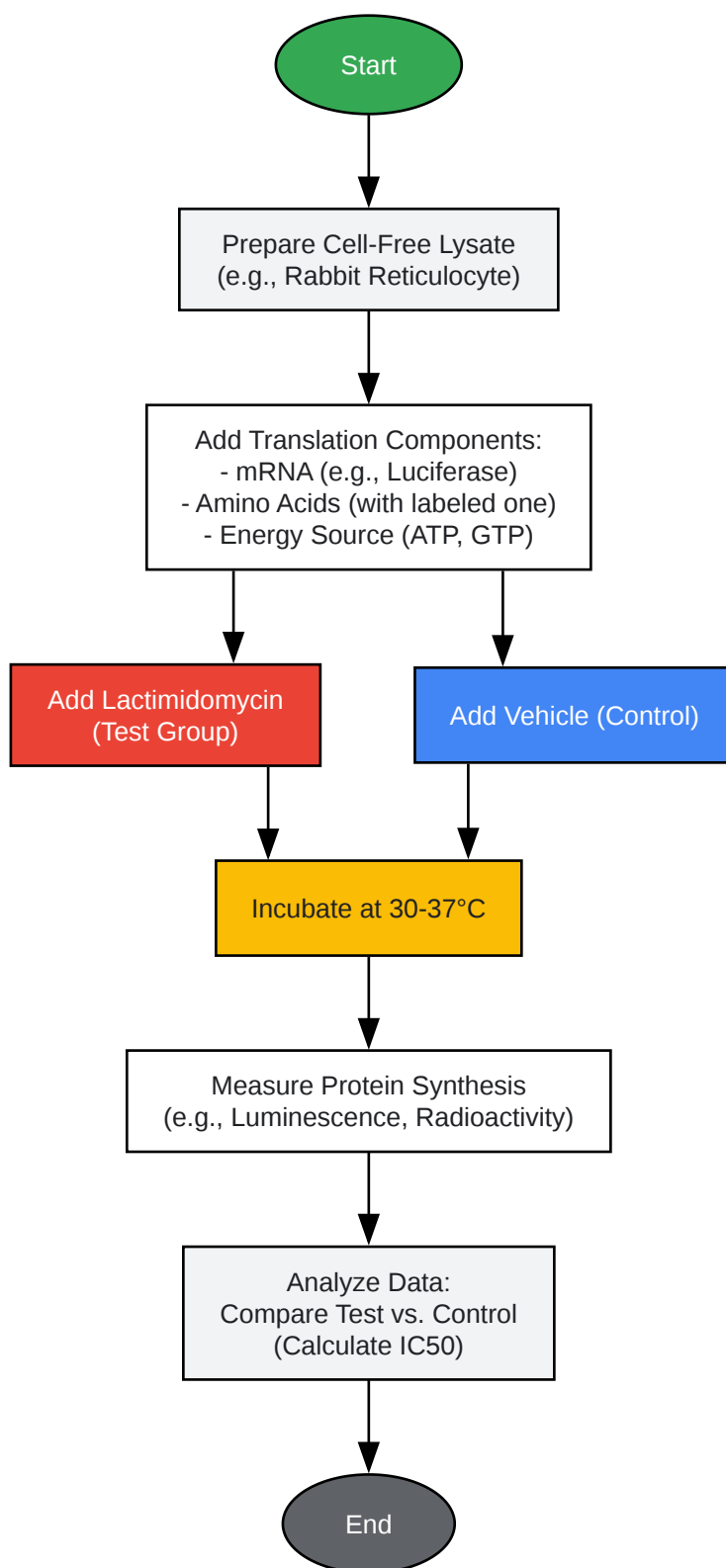
- Fragment Synthesis: The molecule was disconnected into two key fragments: the macrolactone precursor and the glutarimide-containing side chain.
- Ring-Closing Alkyne Metathesis (RCAM): The linear precursor to the macrolactone was subjected to RCAM using a molybdenum catalyst to efficiently form the strained 12-membered ring.
- Fragment Coupling: The macrolactone and the side chain were coupled using a carefully controlled aldol reaction.
- Final Modifications: Subsequent stereoselective reductions and deprotection steps yielded the final natural product.

Mechanism of Action: Inhibition of Translation Elongation

Lactimidomycin exerts its cytotoxic and antiviral effects by potently inhibiting eukaryotic protein synthesis.[3] It specifically targets the elongation stage of translation by binding to the E-site (exit site) of the 80S ribosome.[3][4] This binding event physically blocks the translocation of the peptidyl-tRNA from the A-site to the P-site, thereby stalling the ribosome and preventing the addition of subsequent amino acids to the nascent polypeptide chain.[3]

Signaling Pathway of Translation Elongation Inhibition





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References

- 1. biorxiv.org [biorxiv.org]
- 2. Lactimidomycin, a new glutarimide group antibiotic. Production, isolation, structure and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ribosome Footprint Profiling of Translation throughout the Genome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genome-wide Annotation and Quantitation of Translation by Ribosome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
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